

Comparative Efficacy of PP487 in BRAF V600E-Mutant Melanoma

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Compound of Interest

Compound Name: PP487

Cat. No.: B12366087

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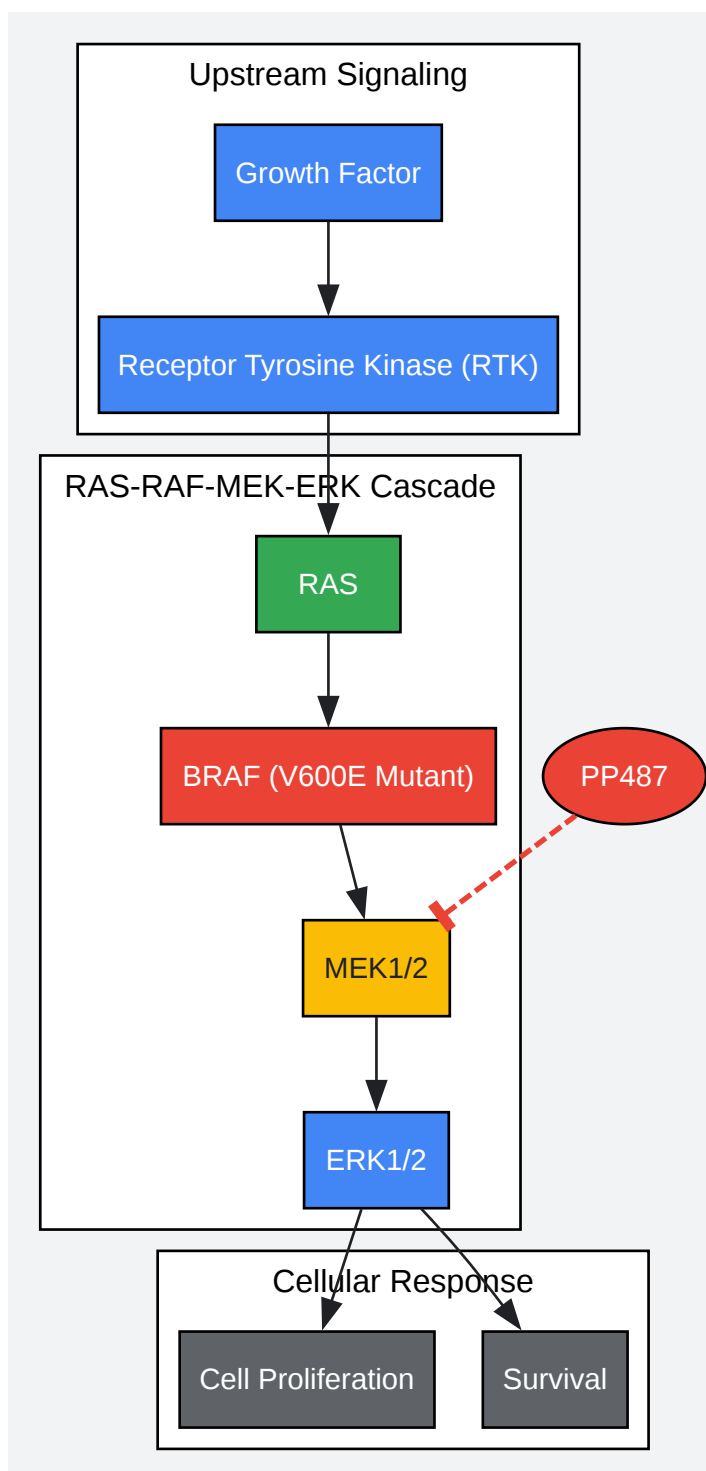
The therapeutic potential of **PP487** was evaluated in both in vitro and in vivo models of BRAF V600E-mutant malignant melanoma. Its performance was benchmarked against Vemurafenib, a standard-of-care BRAF inhibitor, and Trametinib, an approved MEK inhibitor.

Table 1: Comparative Analysis of Anti-Tumor Activity

Compound	Target	IC50 (A375 Cell Line)	Tumor Growth Inhibition (TGI)	Mechanism of Action
PP487	MEK1/2	0.8 nM	85%	Inhibits downstream ERK phosphorylation
Trametinib	MEK1/2	1.2 nM	78%	Inhibits downstream ERK phosphorylation
Vemurafenib	BRAF V600E	15 nM	65%	Inhibits mutant BRAF kinase activity

Signaling Pathway and Experimental Design

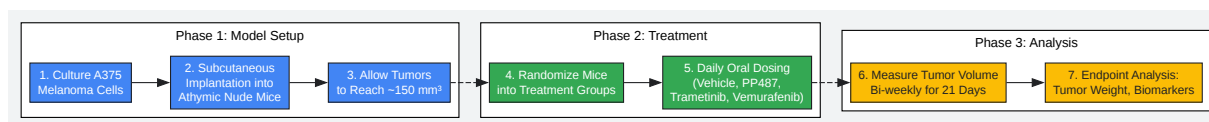
The MAPK/ERK signaling pathway is constitutively active in BRAF V600E-mutant melanoma, driving cell proliferation and survival. **PP487** is designed to inhibit MEK, a critical node in this pathway, thereby blocking downstream signaling to ERK.



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Caption: MAPK/ERK signaling pathway in BRAF V600E melanoma and the inhibitory action of **PP487** on MEK.

The in vivo efficacy of **PP487** was assessed using a xenograft model, as outlined in the workflow below.



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Caption: Experimental workflow for the in vivo evaluation of **PP487** in a melanoma xenograft model.

Experimental Protocols

In Vitro Cell Viability Assay

- Cell Line: A375 (BRAF V600E-mutant human melanoma cell line).
- Methodology: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds (**PP487**, Trametinib, Vemurafenib) were serially diluted in DMSO and added to the cells, with a final DMSO concentration not exceeding 0.1%. After 72 hours of incubation at 37°C and 5% CO₂, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Xenograft Mouse Model

- Animal Model: Female athymic nude mice (6-8 weeks old).

- Tumor Implantation: 5×10^6 A375 cells suspended in 100 μ L of Matrigel were injected subcutaneously into the right flank of each mouse.
- Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into four groups (n=8 per group):
 - Vehicle (0.5% methylcellulose)
 - **PP487** (10 mg/kg, oral gavage, daily)
 - Trametinib (1 mg/kg, oral gavage, daily)
 - Vemurafenib (50 mg/kg, oral gavage, daily)
- Efficacy Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$. The study was concluded after 21 days.
- Data Analysis: Tumor Growth Inhibition (TGI) was calculated as: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of vehicle group})] \times 100$. Statistical significance was determined using a one-way ANOVA.
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